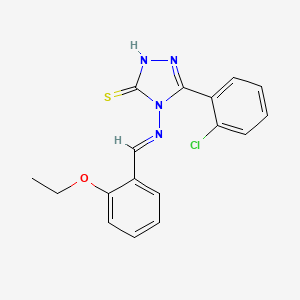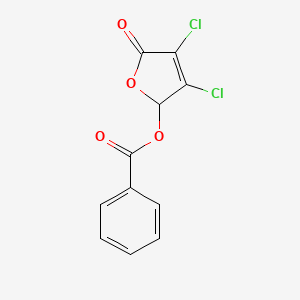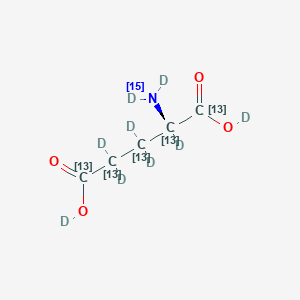
dideuterio (4S)-2,2,3,3,4-pentadeuterio-4-(dideuterio(15N)amino)(1,2,3,4,5-13C5)pentanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dideuterio (4S)-2,2,3,3,4-pentadeuterio-4-(dideuterio(15N)amino)(1,2,3,4,5-13C5)pentanedioate is a labeled compound used in various scientific research applications. This compound is a derivative of L-glutamine, where specific hydrogen atoms are replaced with deuterium and carbon-13 isotopes, and nitrogen-15 is incorporated into the amino group. The isotopic labeling makes it a valuable tool for studying metabolic pathways, protein synthesis, and other biochemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dideuterio (4S)-2,2,3,3,4-pentadeuterio-4-(dideuterio(15N)amino)(1,2,3,4,5-13C5)pentanedioate involves the incorporation of stable isotopes into the L-glutamine moleculeThe reaction conditions often involve the use of deuterated reagents and solvents, as well as specialized catalysts to ensure the selective incorporation of isotopes.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, with stringent quality control measures to ensure the isotopic labeling is consistent and accurate. The production facilities are equipped with advanced analytical instruments to monitor the synthesis process and verify the final product’s isotopic composition.
化学反応の分析
Types of Reactions
Dideuterio (4S)-2,2,3,3,4-pentadeuterio-4-(dideuterio(15N)amino)(1,2,3,4,5-13C5)pentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and carboxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted amino acids.
科学的研究の応用
Dideuterio (4S)-2,2,3,3,4-pentadeuterio-4-(dideuterio(15N)amino)(1,2,3,4,5-13C5)pentanedioate has numerous applications in scientific research:
Chemistry: Used as a tracer in NMR spectroscopy to study molecular structures and reaction mechanisms.
Biology: Helps in understanding metabolic pathways and protein synthesis by tracking the incorporation of isotopes into biomolecules.
Medicine: Utilized in metabolic studies to investigate disease mechanisms and drug metabolism.
Industry: Employed in the development of new materials and chemical processes, particularly in the field of stable isotope labeling
作用機序
The mechanism of action of dideuterio (4S)-2,2,3,3,4-pentadeuterio-4-(dideuterio(15N)amino)(1,2,3,4,5-13C5)pentanedioate involves its incorporation into biological molecules, where it acts as a stable isotope tracer. The labeled compound is metabolized similarly to its non-labeled counterpart, allowing researchers to track its distribution and transformation within biological systems. The molecular targets and pathways involved include amino acid metabolism, protein synthesis, and various enzymatic reactions.
類似化合物との比較
Similar Compounds
L-Glutamine: The non-labeled version of the compound.
L-Glutamine-[13C5,15N2,d10]: Another isotopically labeled version with different isotopic composition.
Dehydro Folic Acid 1,5-Dimethyl Ester-13C5,15N: A labeled compound used in similar research applications
Uniqueness
Dideuterio (4S)-2,2,3,3,4-pentadeuterio-4-(dideuterio(15N)amino)(1,2,3,4,5-13C5)pentanedioate is unique due to its specific isotopic labeling, which provides distinct advantages in NMR spectroscopy and metabolic studies. The combination of deuterium, carbon-13, and nitrogen-15 isotopes allows for detailed analysis of molecular structures and metabolic pathways, making it a valuable tool in various scientific fields.
特性
分子式 |
C5H9NO4 |
|---|---|
分子量 |
162.141 g/mol |
IUPAC名 |
dideuterio (4S)-2,2,3,3,4-pentadeuterio-4-(dideuterio(15N)amino)(1,2,3,4,5-13C5)pentanedioate |
InChI |
InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1/i1+1D2,2+1D2,3+1D,4+1,5+1,6+1/hD4 |
InChIキー |
WHUUTDBJXJRKMK-FPOKHKPFSA-N |
異性体SMILES |
[2H][13C@@]([13C](=O)O[2H])([13C]([2H])([2H])[13C]([2H])([2H])[13C](=O)O[2H])[15N]([2H])[2H] |
正規SMILES |
C(CC(=O)O)C(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-naphthalen-1-yl-[2-[naphthalen-1-yl(phenyl)phosphanyl]ethyl]-phenylphosphane](/img/structure/B12055730.png)
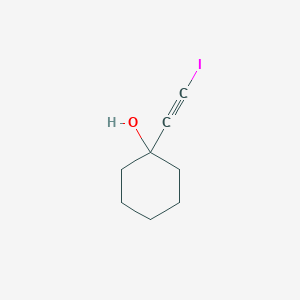



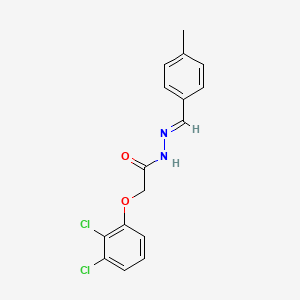
![1,1'-Bis[bis(diethylamino)phosphino]ferrocene](/img/structure/B12055777.png)
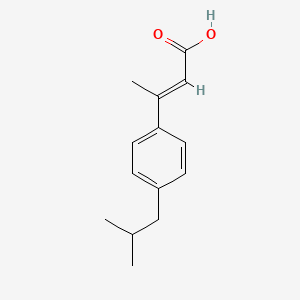

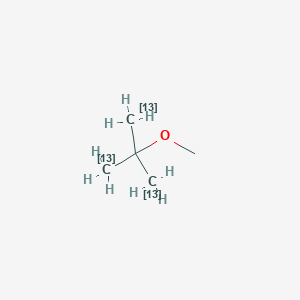
(triphenylphosphine)ruthenium(II)](/img/structure/B12055803.png)
